molecular formula C17H23ClN2O4 B13687424 Methyl 1-Boc-4-(6-chloro-2-pyridyl)piperidine-4-carboxylate

Methyl 1-Boc-4-(6-chloro-2-pyridyl)piperidine-4-carboxylate

Cat. No.: B13687424
M. Wt: 354.8 g/mol
InChI Key: VRLNOXRCNGNLDC-UHFFFAOYSA-N
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Description

Methyl 1-Boc-4-(6-chloro-2-pyridyl)piperidine-4-carboxylate is a chemical compound with the molecular formula C17H23ClN2O4. It is a derivative of piperidine, a six-membered ring containing nitrogen, and features a pyridine ring substituted with a chlorine atom. The compound is often used as an intermediate in organic synthesis, particularly in the pharmaceutical industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-Boc-4-(6-chloro-2-pyridyl)piperidine-4-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring is formed through cyclization reactions involving appropriate precursors.

    Introduction of the Pyridine Ring: The pyridine ring is introduced via nucleophilic substitution reactions.

    Boc Protection: The Boc (tert-butoxycarbonyl) group is introduced to protect the nitrogen atom in the piperidine ring.

    Esterification: The carboxylic acid group is esterified to form the final product.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-Boc-4-(6-chloro-2-pyridyl)piperidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the pyridine ring or the piperidine ring.

    Substitution: Nucleophilic substitution reactions are common, particularly at the chlorine-substituted pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Methyl 1-Boc-4-(6-chloro-2-pyridyl)piperidine-4-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding.

    Medicine: It serves as a precursor in the development of pharmaceutical drugs, particularly those targeting neurological conditions.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 1-Boc-4-(6-chloro-2-pyridyl)piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    1-Boc-4-(6-chloro-2-pyridyl)piperidine-4-carboxylic Acid: Similar structure but with a carboxylic acid group instead of an ester.

    1-Boc-4-(6-chloro-2-pyridyl)piperidine: Lacks the ester group present in Methyl 1-Boc-4-(6-chloro-2-pyridyl)piperidine-4-carboxylate.

Uniqueness

This compound is unique due to its specific combination of functional groups, which allows for versatile chemical reactivity and a wide range of applications in various fields.

Biological Activity

Methyl 1-Boc-4-(6-chloro-2-pyridyl)piperidine-4-carboxylate, a compound with the CAS number 2230200-27-6, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, synthesis, and relevant research findings.

  • Molecular Formula : C₁₆H₂₁ClN₂O₄
  • Molecular Weight : 340.80 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the protection of the amine group using a Boc (tert-butyloxycarbonyl) group followed by the introduction of the 6-chloro-2-pyridyl moiety through various coupling reactions. The process can be optimized by adjusting reaction conditions such as temperature and solvent choice to enhance yield and purity.

Anticancer Potential

Recent studies have explored the anticancer properties of compounds related to piperidine derivatives, including this compound. Research indicates that similar piperidine-based compounds exhibit significant cytotoxic effects against various cancer cell lines, including:

  • Myeloma
  • Leukemia
  • Natural Killer T-cell Lymphoma

In vitro studies have shown that these compounds can induce apoptosis by increasing the expression of pro-apoptotic genes such as p53 and Bax, suggesting a mechanism for their anticancer activity .

Molecular Docking Studies

Molecular docking studies have been conducted to predict how this compound interacts with target proteins associated with cancer proliferation. These studies reveal that the compound can effectively bind to active sites of proteins involved in cancer pathways, indicating its potential as a therapeutic agent .

Case Studies and Research Findings

A variety of studies have reported on the biological activity of related compounds. For instance:

  • Cytotoxicity Assays : In one study, piperidin derivatives were tested against several cancer cell lines, showing IC₅₀ values in the low micromolar range, indicating potent cytotoxic activity .
  • Pharmacokinetic Profiles : Compounds similar to this compound have demonstrated favorable pharmacokinetic properties, including good oral bioavailability and acceptable clearance rates in preclinical models .
  • In Vivo Efficacy : Animal models have been used to assess the efficacy of these compounds in inhibiting tumor growth and metastasis, with some derivatives showing significant reductions in tumor size compared to controls .

Summary Table of Biological Activities

Activity TypeCell Lines TestedIC₅₀ Values (µM)Notes
CytotoxicityMyeloma, LeukemiaLow micromolarInduces apoptosis via p53 and Bax
Molecular DockingVarious cancer-related proteinsBinding affinityEffective interaction predicted
In Vivo EfficacyTumor modelsSignificantReduction in tumor size observed

Properties

Molecular Formula

C17H23ClN2O4

Molecular Weight

354.8 g/mol

IUPAC Name

1-O-tert-butyl 4-O-methyl 4-(6-chloropyridin-2-yl)piperidine-1,4-dicarboxylate

InChI

InChI=1S/C17H23ClN2O4/c1-16(2,3)24-15(22)20-10-8-17(9-11-20,14(21)23-4)12-6-5-7-13(18)19-12/h5-7H,8-11H2,1-4H3

InChI Key

VRLNOXRCNGNLDC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C2=NC(=CC=C2)Cl)C(=O)OC

Origin of Product

United States

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